N4-ethylpyridine-3,4-diamine chemical properties and structure
N4-ethylpyridine-3,4-diamine chemical properties and structure
An In-depth Technical Guide to the Chemical Properties and Structure of N4-ethylpyridine-3,4-diamine
Introduction
N4-ethylpyridine-3,4-diamine is a substituted pyridine derivative belonging to a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science. The pyridine ring is a fundamental scaffold in numerous pharmaceuticals, and the presence of vicinal diamine functionalities at the 3 and 4 positions makes it a versatile precursor for the synthesis of fused heterocyclic systems, such as imidazo[4,5-c]pyridines. These resulting structures are bioisosteres of purines and have demonstrated a wide range of biological activities, including potential as antitumor, antiviral, and anti-inflammatory agents.[1] This guide provides a comprehensive overview of the known chemical properties, structure, and potential applications of N4-ethylpyridine-3,4-diamine, synthesized from available data and established chemical principles. It is intended for researchers, scientists, and professionals in drug development who may consider this molecule as a key building block in their synthetic and discovery programs.
Chemical Identity and Structure
Nomenclature and Identifiers
The unambiguous identification of a chemical entity is critical for regulatory, safety, and research purposes. The key identifiers for N4-ethylpyridine-3,4-diamine are summarized in the table below.
| Identifier | Value | Source |
| IUPAC Name | N4-ethylpyridine-3,4-diamine | - |
| CAS Number | 146950-67-6 | |
| Molecular Formula | C₇H₁₁N₃ | |
| SMILES | NC1=C(NCC)C=CN=C1 | |
| MDL Number | MFCD10690484 |
Molecular Structure and Weight
N4-ethylpyridine-3,4-diamine features a pyridine core substituted with a primary amino group (-NH₂) at the C3 position and a secondary ethylamino group (-NHCH₂CH₃) at the C4 position. The strategic placement of these functional groups allows for directed synthesis of more complex molecules.
Table of Molecular Properties:
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 137.18 g/mol |
| Monoisotopic Mass | 137.09530 Da | |
2D Chemical Structure:
Caption: 2D structure of N4-ethylpyridine-3,4-diamine.
Physicochemical and Spectroscopic Properties
Experimental data on the physicochemical properties of N4-ethylpyridine-3,4-diamine are not widely available in peer-reviewed literature. The data presented below are based on information from chemical suppliers and computational predictions.
Table of Physicochemical Properties:
| Property | Value | Notes |
|---|---|---|
| Melting Point | Data not available | - |
| Boiling Point | Data not available | - |
| Solubility | Data not available | Expected to be soluble in polar organic solvents like methanol, ethanol, and DMSO. |
| Appearance | Data not available | Typically, such compounds are crystalline solids, ranging from off-white to brown. |
| Predicted XlogP | 0.5 | A measure of lipophilicity; this value suggests moderate water solubility. |
Spectroscopic Data (Predicted and Expected)
Spectroscopic analysis is essential for structure confirmation and purity assessment. While experimental spectra for this specific compound are not publicly available, the expected characteristics can be inferred.
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring, two sets of amine protons (-NH₂ and -NH-), and the ethyl group protons (a quartet for -CH₂- and a triplet for -CH₃). The exact chemical shifts would depend on the solvent used.
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¹³C NMR: The carbon NMR would display seven unique signals corresponding to the five carbons of the pyridine ring and the two carbons of the ethyl group.
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Mass Spectrometry (MS): High-resolution mass spectrometry should confirm the molecular formula C₇H₁₁N₃. Predicted values for various adducts have been calculated.
Table of Predicted Mass Spectrometry Data:
| Adduct | m/z |
|---|---|
| [M+H]⁺ | 138.10257 |
| [M+Na]⁺ | 160.08451 |
| [M-H]⁻ | 136.08801 |
Source: PubChemLite.[2]
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Infrared (IR) Spectroscopy: The IR spectrum would be characterized by N-H stretching vibrations in the 3200-3500 cm⁻¹ region for the primary and secondary amines, C-H stretching from the aromatic and alkyl groups around 2850-3100 cm⁻¹, and C=C/C=N stretching in the 1500-1600 cm⁻¹ region, characteristic of the pyridine ring.
Synthesis and Purification
A validated, step-by-step synthesis protocol for N4-ethylpyridine-3,4-diamine is not described in detail in publicly accessible literature. However, a plausible and efficient synthetic route can be designed based on established methods for preparing substituted diaminopyridines. A common strategy involves the reduction of a nitro group precursor, followed by selective alkylation.
Proposed Synthetic Pathway
The synthesis can be envisioned as a two-step process starting from 4-chloro-3-nitropyridine, a commercially available starting material.
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Nucleophilic Aromatic Substitution (SₙAr): Reaction of 4-chloro-3-nitropyridine with ethylamine. The chlorine atom at the 4-position is highly activated towards nucleophilic substitution by the electron-withdrawing nitro group at the 3-position. This reaction selectively introduces the ethylamino group at the C4 position.
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Reduction of the Nitro Group: The resulting N-ethyl-3-nitro-pyridin-4-amine is then reduced to the corresponding diamine. This can be achieved through various methods, such as catalytic hydrogenation (e.g., using H₂ gas with a Palladium on carbon catalyst) or chemical reduction (e.g., using iron powder in acetic acid or stannous chloride in HCl). Catalytic hydrogenation is often preferred as it is a cleaner reaction with easier workup.
Caption: Proposed two-step synthesis workflow for N4-ethylpyridine-3,4-diamine.
Representative Experimental Protocol
Disclaimer: The following protocol is a representative procedure based on analogous chemical transformations and has not been experimentally validated for this specific compound. It should be adapted and optimized by qualified personnel.
Step 1: Synthesis of N-ethyl-3-nitropyridin-4-amine
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To a solution of 4-chloro-3-nitropyridine (1.0 eq) in ethanol, add potassium carbonate (2.0 eq) and ethylamine (1.2 eq, typically as a solution in a compatible solvent).
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Stir the reaction mixture at reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
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Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure.
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Partition the residue between ethyl acetate and water.
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Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product.
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Purify the crude material by column chromatography on silica gel to obtain pure N-ethyl-3-nitropyridin-4-amine.
Step 2: Synthesis of N4-ethylpyridine-3,4-diamine
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Dissolve N-ethyl-3-nitropyridin-4-amine (1.0 eq) in methanol or ethanol in a flask suitable for hydrogenation.
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Add a catalytic amount of 10% Palladium on carbon (Pd/C) (approx. 5-10 mol%).
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Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon) at room temperature.
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Stir the reaction vigorously for 8-12 hours, or until TLC analysis indicates complete consumption of the starting material.
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Carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with methanol.
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Concentrate the filtrate under reduced pressure to yield the crude N4-ethylpyridine-3,4-diamine. Further purification, if necessary, can be achieved by recrystallization or column chromatography.
Applications in Research and Drug Development
While specific biological activities for N4-ethylpyridine-3,4-diamine have not been reported, its structural motif is highly valuable in medicinal chemistry. The primary application of this compound is as a molecular scaffold or building block for creating more complex molecules with therapeutic potential.
Precursor to Imidazo[4,5-c]pyridines
The 1,2-diamine functionality of N4-ethylpyridine-3,4-diamine is ideal for constructing the imidazole ring of imidazo[4,5-c]pyridines. This can be achieved by condensation with various reagents such as aldehydes, carboxylic acids, or their derivatives. The resulting fused heterocyclic system is a key component in many biologically active compounds. Imidazopyridine derivatives are known to exhibit a wide range of activities, including antitumor and antiviral effects, often by acting as kinase inhibitors or by intercalating with DNA.[1]
Caption: Role of N4-ethylpyridine-3,4-diamine as a precursor to bioactive compounds.
Analytical Characterization Workflow
A robust analytical workflow is crucial to confirm the identity, purity, and structure of the synthesized N4-ethylpyridine-3,4-diamine.
Caption: A typical analytical workflow for the characterization of N4-ethylpyridine-3,4-diamine.
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Purification: The crude product from synthesis is purified using standard techniques like column chromatography or recrystallization.
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Purity Assessment: High-Performance Liquid Chromatography (HPLC) is used to determine the purity of the final compound, typically aiming for >95% for research applications. Liquid Chromatography-Mass Spectrometry (LC-MS) provides simultaneous purity and mass information.
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Structural Confirmation: A combination of spectroscopic techniques is employed to confirm the chemical structure.
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NMR Spectroscopy: ¹H and ¹³C NMR confirm the connectivity of atoms. 2D NMR techniques like COSY and HSQC can be used for unambiguous assignment of all proton and carbon signals.
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Mass Spectrometry: High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which is used to confirm the elemental composition and molecular formula.
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IR Spectroscopy: Confirms the presence of key functional groups (amines, aromatic ring).
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Safety and Handling
Based on the GHS hazard statements provided by chemical suppliers, N4-ethylpyridine-3,4-diamine should be handled with appropriate precautions.
GHS Hazard Statements:
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H302: Harmful if swallowed.
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H315: Causes skin irritation.
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H319: Causes serious eye irritation.
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H335: May cause respiratory irritation.
Recommended Handling Procedures:
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Work in a well-ventilated fume hood.
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Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.
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Avoid inhalation of dust or vapors.
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Avoid contact with skin and eyes.
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In case of contact, wash the affected area thoroughly with water.
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Store in a tightly sealed container in a cool, dry place.
Conclusion
N4-ethylpyridine-3,4-diamine is a strategically functionalized heterocyclic molecule with significant potential as a building block in synthetic and medicinal chemistry. While detailed experimental data for this specific compound is sparse in the public domain, its chemical properties and reactivity can be reliably inferred from established chemical principles and data from analogous structures. Its primary value lies in its role as a precursor to fused heterocyclic systems, particularly imidazo[4,5-c]pyridines, which are a rich source of biologically active compounds. The proposed synthetic route offers a viable method for its preparation, and the outlined analytical workflow provides a robust framework for its characterization. As the demand for novel heterocyclic scaffolds in drug discovery continues to grow, molecules like N4-ethylpyridine-3,4-diamine represent valuable tools for the creation of new therapeutic agents.
References
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MDPI. (2023). Synthesis, spectroscopic, DFT calculations, biological activity, SAR, and molecular docking studies of novel bioactive pyridine derivatives. Molecules. [Link]
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MDPI. (2022). Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. Molecules. [Link]
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PubChemLite. (n.d.). 4-n-ethylpyridine-3,4-diamine (C7H11N3). Retrieved from [Link]
- Google Patents. (n.d.). Synthetic method of 3, 4-diaminopyridine. CN114315706A.
- Google Patents. (n.d.). Process for the preparation of diaminopyridines. EP0159112A1.
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PubMed. (2000). Synthesis and biological activities of some N4-substituted 4-aminopyrazolo(3,4-d)pyrimidines. Journal of Medicinal Chemistry. [Link]
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ResearchGate. (2022). Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. [Link]

